molecular formula C29H32N4O3S B1683881 Hesperadin CAS No. 422513-13-1

Hesperadin

Cat. No.: B1683881
CAS No.: 422513-13-1
M. Wt: 516.7 g/mol
InChI Key: HYHIYZMIFPJROG-UHFFFAOYSA-N
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Description

Hesperadin is a small molecule inhibitor known for its role in inhibiting aurora kinases, specifically Aurora A and Aurora B . These kinases are essential for chromosome alignment and segregation during cell division.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Hesperadin interacts with various enzymes and proteins, primarily the mitotic kinases Aurora B and Aurora A . It inhibits chromosome alignment and segregation by limiting the function of these kinases . This interaction is crucial in the biochemical reactions involving this compound.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been found to cause mitochondrial damage in pancreatic cancer cells, leading to the production of reactive oxygen species, endoplasmic reticulum stress, and apoptotic cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It directly binds to CaMKII-δ, a type of kinase, and specifically blocks its activation in an ATP-competitive manner . This interaction leads to the inhibition of enzyme activity and changes in gene expression, contributing to its cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has been found to functionally ameliorate both ischemia/reperfusion (I/R)- and overexpressed CaMKII-δ9–induced cardiomyocyte death, myocardial damage, and heart failure in both rodents and human embryonic stem cell–derived cardiomyocytes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a BALB/c nude mouse model with xenografted tumors of human cancer cells, this compound delayed tumor growth without inducing cardiomyocyte death or cardiac injury .

Metabolic Pathways

This compound is involved in various metabolic pathways. Upon oral administration, it passes to the colon, where it can be hydrolyzed to hesperetin by colonic microbiota prior to its absorption into the colonic enterocyte .

Transport and Distribution

It is known that this compound directly binds to CaMKII-δ, suggesting that it may interact with transporters or binding proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hesperadin can be synthesized through a series of chemical reactions involving the formation of an indolinone core. The synthetic route typically involves the condensation of an aniline derivative with an isatin derivative, followed by further modifications to introduce the necessary functional groups . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility in the final product .

Chemical Reactions Analysis

Types of Reactions

Hesperadin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions include various this compound derivatives with modified functional groups. These derivatives can be further studied for their biological activities and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Hesperadin

This compound is unique in its specific inhibition of both Aurora A and Aurora B kinases, making it a valuable tool for studying the roles of these kinases in cell division. Its ability to induce cell cycle arrest and apoptosis in cancer cells highlights its potential as a therapeutic agent .

Properties

IUPAC Name

N-[2-hydroxy-3-[C-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]carbonimidoyl]-1H-indol-5-yl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O3S/c1-2-37(35,36)32-24-15-16-26-25(19-24)27(29(34)31-26)28(22-9-5-3-6-10-22)30-23-13-11-21(12-14-23)20-33-17-7-4-8-18-33/h3,5-6,9-16,19,31-32,34H,2,4,7-8,17-18,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHIYZMIFPJROG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2C(=NC3=CC=C(C=C3)CN4CCCCC4)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195086
Record name Hesperadin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

422513-13-1
Record name Hesperadin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0422513131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hesperadin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HESPERADIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTR491OS14
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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